4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL
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Overview
Description
4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL is an organic compound with a unique structure that includes both an alkyne and an enol ether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL typically involves the reaction of propargyl alcohol with an appropriate aldehyde or ketone under basic conditions. The reaction proceeds through an aldol condensation followed by an intramolecular cyclization to form the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is often carried out in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signaling pathways by binding to receptors or other proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-
- (E)-Conipheryl alcohol
- 4-[(1E)-3-Hydroxy-1-propenyl]-2-methoxyphenol
Uniqueness
4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL is unique due to its combination of alkyne and enol ether functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
66341-30-8 |
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Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
4-(1-hydroxyprop-2-enoxy)but-2-yn-1-ol |
InChI |
InChI=1S/C7H10O3/c1-2-7(9)10-6-4-3-5-8/h2,7-9H,1,5-6H2 |
InChI Key |
GDRJIWGGMAHUEB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(O)OCC#CCO |
Origin of Product |
United States |
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